molecular formula C22H28N4O3S B2811614 4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 396724-07-5

4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No. B2811614
CAS RN: 396724-07-5
M. Wt: 428.55
InChI Key: GGWORYTWENHFCN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a thienopyrazole group, and a cyclohexanecarboxamide group. These groups are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of nitrogen in the thienopyrazole and cyclohexanecarboxamide groups would likely result in a molecule with several potential sites for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl, thienopyrazole, and cyclohexanecarboxamide groups suggest that it would have a relatively high molecular weight .

Scientific Research Applications

Synthesis and Characterization

A study by Hamama et al. (2012) delves into the synthesis and characterization of novel heterocyclic compounds, including derivatives similar to the specified compound, highlighting their antibacterial and antitumor potential. These compounds were characterized using IR, 1H NMR, 13C NMR, and mass spectral data, along with quantum mechanical calculations (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).

Antimicrobial and Antitumor Activities

The research focuses on exploring the antimicrobial and antitumor activities of synthesized compounds. For instance, studies have shown that certain derivatives exhibit potent antitumor agents (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005). Similarly, compounds related to the specified chemical have been evaluated for their cytotoxic activity against cancer cell lines, indicating promising inhibitory effects on tumor growth (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Novel Optical Properties and Conducting Polymers

Research by Soyleyici et al. (2013) on a related derivative showcased novel optical properties and potential applications in conducting polymers. This study provides insights into the versatility of these compounds in materials science, particularly in the development of materials with enhanced stability and optical performance (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013).

Chemical Structure Analysis

Another aspect of research involves the crystal structure and Hirshfeld surface analysis of similar compounds, which are crucial for understanding the molecular interactions and stability of these chemicals (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016). Such analyses contribute to the deeper understanding of the physical and chemical properties, which are essential for further applications in drug design and materials science.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

4-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-2-3-4-15-5-7-16(8-6-15)22(27)23-21-19-13-30-14-20(19)24-25(21)17-9-11-18(12-10-17)26(28)29/h9-12,15-16H,2-8,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWORYTWENHFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

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